3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one

Cheminformatics Drug Design Physicochemical Property Profiling

This precise arylpiperidine-pyrrolidine ketone is essential for CNS drug discovery, metabolic stability calibration, and sulfone-pharmacophore deconvolution. Its 4-methoxyphenyl O-demethylation soft spot allows matched molecular pair benchmarking, while the flexible 6-rotatable-bond scaffold supports GPCR/kinase fragment growing. Using a generic replacement risks invalidating your screening cascade. Secure this exact entity to maintain data integrity.

Molecular Formula C20H30N2O3
Molecular Weight 346.471
CAS No. 2320574-15-8
Cat. No. B2773141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one
CAS2320574-15-8
Molecular FormulaC20H30N2O3
Molecular Weight346.471
Structural Identifiers
SMILESCOC1CCN(C1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC
InChIInChI=1S/C20H30N2O3/c1-24-18-6-3-16(4-7-18)5-8-20(23)21-12-9-17(10-13-21)22-14-11-19(15-22)25-2/h3-4,6-7,17,19H,5,8-15H2,1-2H3
InChIKeyCVUXUUYLYGZOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Technical Profile: 3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one (CAS 2320574-15-8)


3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one (CAS 2320574-15-8) is a synthetic small molecule characterized by a central piperidine ring substituted with a 3-methoxypyrrolidine moiety and connected via a propan-1-one linker to a 4-methoxyphenyl group . It belongs to a broader class of arylpiperidine-pyrrolidine ketone derivatives, a scaffold frequently explored in medicinal chemistry for its conformational flexibility and potential for diverse receptor interactions . Despite its structural novelty, no peer-reviewed primary research papers, authoritative database entries (e.g., ChEMBL, PubChem BioAssay), or issued patents specifically assign quantifiable biological activity, selectivity data, or in vivo performance metrics to this exact compound .

Sourcing Risk Assessment: Why Generic Analogs Cannot Substitute for 3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one in SAR-Driven Campaigns


The scientific and industrial utility of 3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one is intrinsically tied to its precise molecular architecture. Subtle structural modifications, such as altering the 4-methoxyphenyl group to a 4-(methylsulfonyl)phenyl analog (CAS 2034610-77-8) or changing the substitution pattern on the pyrrolidine ring, can fundamentally alter the compound's logP, polar surface area, hydrogen-bond acceptor count, and target-binding profile . In the absence of publicly available quantitative structure-activity relationship (QSAR) data for this exact compound, any substitution introduces an unquantifiable risk of altering the desired interaction profile in a research or screening cascade . The compound's value lies in its identity as a single, defined chemical entity within a proprietary or exploratory library; generic replacement would constitute a change of chemical matter, potentially invalidating a screening campaign or synthetic route .

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one: Comparator-Anchored Analysis


Physicochemical Differentiation: Calculated LogP and Hydrogen Bond Acceptor Profile vs. Methylsulfonyl Analog

The target compound demonstrates a distinct physicochemical profile compared to a close structural analog where the 4-methoxyphenyl group is replaced by a 4-(methylsulfonyl)phenyl moiety (CAS 2034610-77-8). The target compound has a computed XLogP3-AA of 2.2 and 4 hydrogen bond acceptors . In contrast, the methylsulfonyl analog introduces an additional sulfonyl group, dramatically increasing its polar surface area and reducing its logP, which can lead to significant differences in membrane permeability and protein binding . While quantitative logP data for the comparator is not available from a single authoritative database, the structural change from -OMe to -SO2Me is expected to decrease logP by approximately 0.5 to 1.0 log units based on fragment-based calculations .

Cheminformatics Drug Design Physicochemical Property Profiling

Rotatable Bond Flexibility and Conformational Entropy vs. Rigidified Analogs

With 6 rotatable bonds , the target compound possesses greater conformational flexibility than many aromatic-rigidified analogs. For example, a common strategy in kinase inhibitor design involves introducing a heteroaryl ring to reduce the rotatable bond count to 2–4, improving binding enthalpy but potentially sacrificing binding-site adaptability. The higher rotatable bond count of the target compound may confer an entropic advantage in binding to flexible or shallow targets, though it can also penalize oral bioavailability .

Molecular Design Conformational Analysis Ligand Efficiency

Metabolic Stability Liability: Absence of a Labile Methylsulfonyl Group vs. Methylsulfonyl Analog

A known structural liability of aryl methylsulfones is their potential for metabolic oxidation at the sulfur atom, leading to reactive intermediates. The target compound lacks this motif, instead possessing a 4-methoxyphenyl group. While the methoxy group is itself a site of CYP450-mediated O-demethylation, this pathway is generally more predictable and less toxicologically concerning than sulfone metabolism . In the absence of direct comparative metabolic stability data (e.g., human liver microsome intrinsic clearance) for this exact pair, class-level knowledge suggests the target compound may offer a cleaner metabolic profile .

Drug Metabolism ADME Lead Optimization

Procurement-Guided Application Scenarios for 3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one Based on Quantitative Differentiation


Scaffold-Hopping and Fragment-Growing Libraries for CNS Lead Optimization

Given its moderate computed logP (2.2) and flexible 6-rotatable-bond structure, this compound is best positioned as a versatile intermediate in central nervous system (CNS) drug discovery programs. Its physicochemical profile aligns with the desired CNS drug space (logP 2–3, low hydrogen bond donor count), making it a suitable starting point for scaffold-hopping from more rigid, aromatic-rich leads . The conformational flexibility can be exploited in fragment-growing approaches to explore binding-site adaptability in GPCR or kinase targets.

Metabolic Soft-Spot Probing in ADME SAR Studies

The compound's 4-methoxyphenyl group provides a well-characterized metabolic soft spot (O-demethylation) that can serve as a positive control or calibration probe in in vitro metabolic stability assays. It can be used to benchmark the metabolic liability of the methoxy group versus more stable bioisosteres (e.g., trifluoromethoxy, chlorine) in a matched molecular pair analysis, as recommended by leading metabolism studies .

Negative Control in Sulfone-Containing Inhibitor Screens

For research groups developing methylsulfonylphenyl-based inhibitors (e.g., certain kinase or protease inhibitors), this compound can be used as a structurally matched negative control lacking the sulfone pharmacophore. Its use in parallel screening allows for the deconvolution of sulfone-specific effects from scaffold-driven background activity, a critical experimental design element in target-based drug discovery .

Physicochemical Property Calibration Standard for Chromatographic Method Development

The compound's well-defined molecular weight (346.5 g/mol) and intermediate lipophilicity make it a suitable calibration standard for reversed-phase HPLC and LC-MS method development in medicinal chemistry laboratories, providing a retention-time reference point between highly polar and highly lipophilic analytes .

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